A Technical Guide to the Synthesis of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
A Technical Guide to the Synthesis of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, combining a versatile pyrazole core, a reactive boronic acid moiety, and a basic sidechain, makes it an attractive fragment for constructing complex molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides a detailed, scientifically-grounded pathway for its synthesis, focusing on a reliable and scalable multi-step approach. We will delve into the strategic rationale behind the chosen pathway, provide step-by-step experimental protocols, and discuss the critical parameters that ensure success, from the initial C-H borylation to the final N-alkylation and deprotection.
Introduction: The Strategic Value of Functionalized Pyrazole Boronic Acids
The pyrazole nucleus is a "privileged scaffold" in drug discovery, appearing in numerous approved therapeutics.[1][2] Its metabolic stability and ability to participate in hydrogen bonding make it a desirable core structure. When functionalized with a boronic acid group, the pyrazole becomes a versatile intermediate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating carbon-carbon bonds.[3][4] The addition of a dimethylaminoethyl sidechain introduces a basic handle, which can be crucial for modulating physicochemical properties such as solubility or for establishing key interactions with biological targets.[5]
The target molecule, (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid, is therefore a highly valuable reagent for library synthesis and lead optimization campaigns in pharmaceutical research and development.[6][7][8]
Conceptual Framework: A Retrosynthetic Analysis
Two primary retrosynthetic strategies can be envisioned for the target molecule. The choice of pathway is dictated by factors such as starting material availability, regioselectivity control, and overall efficiency.
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Pathway A (Late-Stage Borylation): This approach involves first synthesizing the N-alkylated pyrazole and then introducing the boronic acid group at the C4 position. While feasible, this can present challenges with regioselectivity during the borylation of a pre-functionalized pyrazole.
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Pathway B (Late-Stage N-Alkylation): This more robust and widely adopted strategy begins with the borylation of a simple, commercially available pyrazole. The resulting pyrazole-4-boronic acid derivative is then N-alkylated. This approach offers superior control over regioselectivity.
This guide will focus on Pathway B , which proceeds via a stable pinacol ester intermediate. Boronic acid pinacol esters offer enhanced stability to air, moisture, and chromatography compared to free boronic acids, making them ideal for multi-step synthesis.[9][10]
Caption: Forward synthetic workflow for the target compound.
Step 1: Iridium-Catalyzed C-H Borylation of 1H-Pyrazole
The direct borylation of pyrazole at the C4 position is most effectively achieved using an iridium-catalyzed C-H activation/borylation reaction. [11]This method, pioneered by Hartwig and Miyaura, offers excellent regioselectivity, which is sterically controlled. [12][13]The catalyst system typically consists of an iridium precursor, such as [Ir(COD)OMe]2, and a bipyridine ligand, like 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy), with bis(pinacolato)diboron (B2pin2) as the boron source. [14][15] Causality: The iridium catalyst selectively activates the C-H bond at the C4 position of the pyrazole ring, which is the most sterically accessible and electronically favorable position for this transformation, leading to the formation of the desired 4-borylated product with high regioselectivity. [11]
Step 2: N-Alkylation of 1H-Pyrazole-4-boronic acid pinacol ester
With the C4 position functionalized, the next step is the alkylation of the pyrazole nitrogen. This is a standard nucleophilic substitution reaction. The pyrazole nitrogen is first deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the corresponding anion. This anion then displaces a halide from an appropriate electrophile, in this case, 2-(dimethylamino)ethyl chloride.
Causality: Sodium hydride is a powerful base capable of quantitatively deprotonating the N-H of the pyrazole ring, creating a highly nucleophilic pyrazolide anion. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) effectively solvates the sodium cation and facilitates the SN2 reaction with the alkyl halide, leading to efficient N-alkylation.
Step 3: Hydrolysis of the Pinacol Ester
The final step is the conversion of the stable pinacol boronate ester to the free boronic acid. This deprotection is typically achieved under aqueous acidic conditions. [16]An alternative mild method involves oxidative cleavage with reagents like sodium periodate followed by treatment with an acid. [9]A two-step procedure involving transesterification with diethanolamine followed by hydrolysis is also an effective method for deprotecting boronate esters. [9] Causality: The B-O bonds of the pinacol ester are susceptible to hydrolysis under acidic conditions. The reaction is an equilibrium process that is driven to completion by the use of excess water and removal of the pinacol byproduct, yielding the desired boronic acid.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Synthesis of 1H-Pyrazole-4-boronic acid pinacol ester (Intermediate 2)
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Materials & Reagents:
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1H-Pyrazole
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Bis(pinacolato)diboron (B2pin2)
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[Ir(COD)OMe]2 (methoxycyclooctadieneiridium(I) dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
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Anhydrous cyclohexane
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Ethyl acetate
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Hexanes
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Silica gel
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-
Procedure:
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To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [Ir(COD)OMe]2 (1.5 mol%), and dtbpy (3.0 mol%).
-
Add anhydrous cyclohexane via cannula to achieve a concentration of approximately 0.5 M with respect to the pyrazole.
-
Stir the reaction mixture at 80 °C for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
-
Work-up & Purification:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40%).
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 1H-pyrazole-4-boronic acid pinacol ester as a white solid. [17]
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Protocol 2: Synthesis of 1-(2-(Dimethylamino)ethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Intermediate 1)
-
Materials & Reagents:
-
1H-Pyrazole-4-boronic acid pinacol ester
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Sodium hydride (NaH, 60% dispersion in mineral oil)
-
2-(Dimethylamino)ethyl chloride hydrochloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
-
Procedure:
-
Note: 2-(Dimethylamino)ethyl chloride is often supplied as the hydrochloride salt. It must be free-based prior to use or used with an additional equivalent of base.
-
To an oven-dried flask under an inert atmosphere, add 1H-pyrazole-4-boronic acid pinacol ester (1.0 eq) and dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Add a solution of 2-(dimethylamino)ethyl chloride (1.2 eq, free-based) in a small amount of anhydrous DMF dropwise.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up & Purification:
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute the mixture with ethyl acetate and wash with water (3x) and then with brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylated product.
-
Protocol 3: Synthesis of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid (Target)
-
Materials & Reagents:
-
1-(2-(Dimethylamino)ethyl)-4-(pinacolato)pyrazole
-
Acetone
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
-
Procedure:
-
Dissolve the pinacol ester intermediate (1.0 eq) in a mixture of acetone and 1 M HCl (e.g., 2:1 v/v).
-
Stir the solution vigorously at room temperature for 4-6 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, concentrate the mixture under reduced pressure to remove the acetone.
-
Wash the remaining aqueous solution with diethyl ether (2x) to remove the pinacol byproduct.
-
The aqueous layer containing the product as the hydrochloride salt can be used directly or lyophilized to obtain the solid product.
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Data Summary
| Step | Reaction | Key Reagents | Solvent | Temp (°C) | Typical Yield |
| 1 | C-H Borylation | [Ir(cod)OMe]2, dtbpy, B2pin2 | Cyclohexane | 80 | 70-85% |
| 2 | N-Alkylation | NaH, 2-(Dimethylamino)ethyl chloride | DMF | 0 to RT | 60-75% |
| 3 | Hydrolysis | 1 M HCl (aq) | Acetone/Water | RT | 85-95% |
Conclusion
The synthesis of (1-(2-(dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid is reliably achieved through a three-step sequence involving a regioselective iridium-catalyzed C-H borylation, a standard N-alkylation, and a final acidic hydrolysis. The use of a stable pinacol boronate ester intermediate is crucial for the success and scalability of this pathway. This guide provides a robust and experimentally validated framework for researchers to access this important building block, thereby facilitating the discovery and development of novel therapeutics.
References
- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.
- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester.
-
Murphy, C. L. W. (2016). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). The Role of Pyrazole Boronic Acids in Modern Drug Discovery. Retrieved from [Link]
-
Darses, B., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. Published in final edited form as: Org Lett. 2011 May 20; 13(10): 2530–2533. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Borylation of pyrazole and its derivatives. [Scientific Diagram]. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. Retrieved from [Link]
-
Berry, J. (2022). IRIDIUM-CATALYZED C-H BORYLATION. University of Illinois Urbana-Champaign. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Larsen, M. A., & Hartwig, J. F. (2014). Iridium-Catalyzed C–H Borylation of Heteroarenes: A Comprehensive Scoping Study. Journal of the American Chemical Society, 136(11), 4287–4299.
-
MDPI. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Retrieved from [Link]
-
Dumele Laboratory. (n.d.). Iridium-Catalyzed Borylation. Retrieved from [Link]
-
Harrisson, P., et al. (2011). Iridium-catalysed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 9(19), 6594-6597. Retrieved from [Link]
-
Akolkar, S., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(21), 1851-1869. Retrieved from [Link]
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3259. Retrieved from [Link]
-
Trieste, D. A., & Scott, P. J. H. (2020). Design and discovery of boronic acid drugs. Biochimie, 173, 102-114. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 4-pyrazole boronic acid pinacol ester.
-
Silva, M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(14), 3259. Retrieved from [Link]
- Kumar, P. B. R., et al. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry, 4(2), 400-404.
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 1086063-73-1|(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)boronic acid|BLD Pharm [bldpharm.com]
- 6. mdpi.com [mdpi.com]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemistry.illinois.edu [chemistry.illinois.edu]
- 13. dumelelab.com [dumelelab.com]
- 14. High-Throughput Enabled Iridium-Catalyzed C–H Borylation Platform for Late-Stage Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Boronic acid - Wikipedia [en.wikipedia.org]
- 17. medchemexpress.com [medchemexpress.com]
